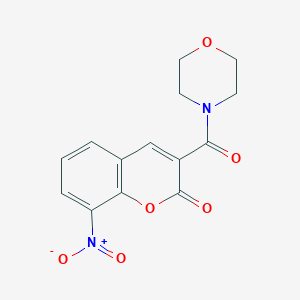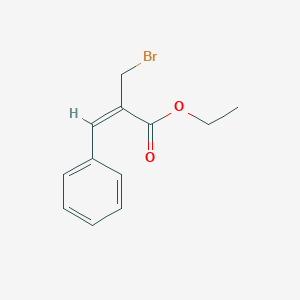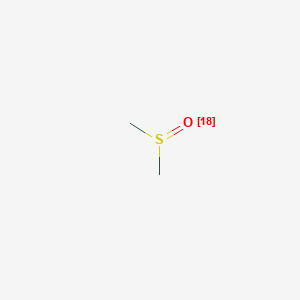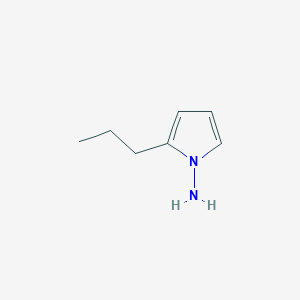![molecular formula C16H18N4 B14151544 4,4'-[(1E,2E)-hydrazine-1,2-diylidenedi(1E)eth-1-yl-1-ylidene]dianiline CAS No. 153005-53-9](/img/structure/B14151544.png)
4,4'-[(1E,2E)-hydrazine-1,2-diylidenedi(1E)eth-1-yl-1-ylidene]dianiline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-N-[(E)-1-(4-aminophenyl)ethylideneamino]-C-methylcarbonimidoyl]aniline is a complex organic compound with the molecular formula C16H18N4. This compound is characterized by its unique structure, which includes an ethylideneamino group and a methylcarbonimidoyl group attached to an aniline base. It is known for its applications in various scientific fields due to its distinctive chemical properties .
Méthodes De Préparation
The synthesis of 4-[(E)-N-[(E)-1-(4-aminophenyl)ethylideneamino]-C-methylcarbonimidoyl]aniline typically involves a multi-step process. One common method includes the condensation reaction between 4-aminobenzaldehyde and an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
4-[(E)-N-[(E)-1-(4-aminophenyl)ethylideneamino]-C-methylcarbonimidoyl]aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the aniline group.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
4-[(E)-N-[(E)-1-(4-aminophenyl)ethylideneamino]-C-methylcarbonimidoyl]aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-[(E)-N-[(E)-1-(4-aminophenyl)ethylideneamino]-C-methylcarbonimidoyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-[(E)-N-[(E)-1-(4-aminophenyl)ethylideneamino]-C-methylcarbonimidoyl]aniline include:
4-({[(E)-[1-(4-aminophenyl)ethylidene]amino]oxy}methyl)benzoic acid: This compound has a similar structure but includes an additional benzoic acid group.
N’-[(E)-1-(4-aminophenyl)ethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide: Another structurally related compound with different functional groups.
The uniqueness of 4-[(E)-N-[(E)-1-(4-aminophenyl)ethylideneamino]-C-methylcarbonimidoyl]aniline lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
153005-53-9 |
|---|---|
Formule moléculaire |
C16H18N4 |
Poids moléculaire |
266.34 g/mol |
Nom IUPAC |
4-[(E)-N-[(E)-1-(4-aminophenyl)ethylideneamino]-C-methylcarbonimidoyl]aniline |
InChI |
InChI=1S/C16H18N4/c1-11(13-3-7-15(17)8-4-13)19-20-12(2)14-5-9-16(18)10-6-14/h3-10H,17-18H2,1-2H3/b19-11+,20-12+ |
Clé InChI |
WCTYTFXVBQIUHH-AYKLPDECSA-N |
SMILES isomérique |
C/C(=N\N=C(\C1=CC=C(C=C1)N)/C)/C2=CC=C(C=C2)N |
SMILES canonique |
CC(=NN=C(C)C1=CC=C(C=C1)N)C2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(3aR,5R,6R,6aR)-2,2-dimethyl-5-(phenylmethoxymethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B14151490.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-oxopiperidine-3-carbohydrazide](/img/structure/B14151496.png)
![5-Methyl-2H-pyrazole-3-carboxylic acid [1-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-meth-(E)-ylidene]-hydrazide](/img/structure/B14151499.png)
![1-[(4-Methylphenyl)sulfonyl]-3-(methylsulfonyl)-2-(propan-2-yl)imidazolidine](/img/structure/B14151506.png)
![3-(2,2-dichloroethenyl)-2,2-dimethyl-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}cyclopropanecarboxamide](/img/structure/B14151522.png)
![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2-bromobutanoate](/img/structure/B14151535.png)
![11-[4-(3-Hydroxy-3-methylbut-1-yn-1-yl)phenoxy]undecan-1-ol](/img/structure/B14151537.png)
![5-[(2-Hydroxyphenyl)methyl]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B14151540.png)

![Benzene, [1-(difluoromethylene)-3-butenyl]-](/img/structure/B14151547.png)
